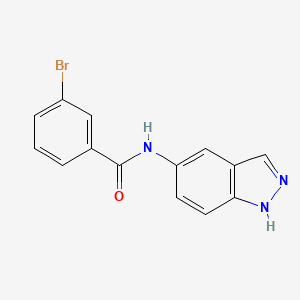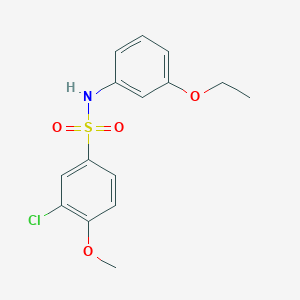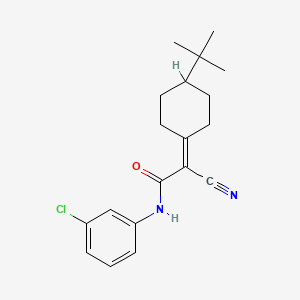![molecular formula C16H12N4O5 B4588972 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(3-nitrophenyl)propanamide](/img/structure/B4588972.png)
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(3-nitrophenyl)propanamide
説明
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(3-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C16H12N4O5 and its molecular weight is 340.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.08076950 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticonvulsant Activity
Research on compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which share structural motifs with the query compound, has shown promising anticonvulsant activities. These hybrid molecules incorporate chemical fragments of well-known antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide. Certain derivatives displayed a broad spectrum of activity across preclinical seizure models, suggesting their potential as new anticonvulsant agents. This highlights the therapeutic research applications of such compounds in developing novel treatments for epilepsy and other seizure disorders (Kamiński et al., 2015).
Stereoselectivity in Calcium Antagonists
The study of stereoselectivity in compounds structurally related to the query chemical has provided insights into their potential as calcium antagonists. Research into enantiomers of certain nitrophenyl derivatives revealed significant differences in binding affinity and coronary vasodilating activity. Such findings contribute to the understanding of stereoselectivity's role in medicinal chemistry, aiding in the design of more effective and selective drug molecules (Tamazawa et al., 1986).
Chemical Synthesis and Reactivity
Studies on the reactivity and synthesis of compounds with similar structural features to the query molecule have expanded the toolkit of organic chemistry. For example, research on pyrrole 2,5-diamides and their interaction with anions has unveiled new pathways for the synthesis of nitrogen-containing heterocycles. These compounds' ability to bind anions and signal deprotonation through color change demonstrates their utility in developing sensors and indicators (Camiolo et al., 2003).
Separation of Lanthanides and Actinides
Research on N,O-hybrid diamide ligands with N-heterocyclic skeletons, akin to the query compound, has shown promise in the selective separation of actinides over lanthanides in acidic solutions. This application is particularly relevant in nuclear waste management and the recycling of nuclear materials, showcasing the compound's potential in addressing environmental and energy challenges (Meng et al., 2021).
Antitubercular Agents
The synthesis of new unsymmetrical 1,4-dihydropyridine derivatives, which share a common structural framework with the query compound, has been explored for their potential as antitubercular agents. Such studies contribute to the ongoing search for new treatments against tuberculosis, highlighting the role of these compounds in medicinal chemistry research (Gevariya et al., 2001).
特性
IUPAC Name |
3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-(3-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5/c21-14(18-10-2-1-3-11(8-10)20(24)25)5-7-19-15(22)12-4-6-17-9-13(12)16(19)23/h1-4,6,8-9H,5,7H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECRNSUIEKEPPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCN2C(=O)C3=C(C2=O)C=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-N-[2-(2-methoxyphenoxy)ethyl]-3-nitrobenzamide](/img/structure/B4588896.png)
![4-PROPYL-N-[4-(TRIFLUOROMETHYL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B4588898.png)

![N-{5-[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide](/img/structure/B4588903.png)
![2-(4-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE](/img/structure/B4588906.png)
![N-isopropyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4588913.png)
![1-(2-chloro-6-fluorophenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide](/img/structure/B4588920.png)
![N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4588924.png)
![methyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4588933.png)

![N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N'-(4-METHYL-2-PYRIDYL)THIOUREA](/img/structure/B4588942.png)
![(5E)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4588957.png)
![4-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4588958.png)

